molecular formula C9H6O6 B108450 1,3,5-Benzenetricarboxylic acid CAS No. 554-95-0

1,3,5-Benzenetricarboxylic acid

Cat. No. B108450
CAS RN: 554-95-0
M. Wt: 210.14 g/mol
InChI Key: QMKYBPDZANOJGF-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarboxylic acid (BTC), also known as trimesic acid, is a multifunctional carboxylic acid with three carboxyl groups attached to a benzene ring. This compound is a key building block in the construction of various metal-organic frameworks (MOFs) and has been extensively studied for its ability to form hydrogen-bonded networks and its role in the self-assembly of complex structures .

Synthesis Analysis

BTC and its derivatives are synthesized through various methods, often involving the use of a pH trigger to facilitate gel formation or by combining with metal ions to form complexes. For instance, the reaction of M(II) acetate hydrate with BTC yields a material formulated as M3(BTC)2·12H2O, which upon dehydration forms a porous solid . Similarly, benzene-1,3,5-tricarboxamide (BTA) aromatic carboxylic acid derivatives exhibit consistent gel formation at low concentrations . The synthesis of a new symmetrically trisubstituted benzene derivative with propiolic acid side arms has also been reported, showcasing the versatility of BTC derivatives .

Molecular Structure Analysis

BTC-based compounds exhibit a variety of molecular structures, from zigzag chains of metal benzenetricarboxylates to planar rosette-shaped structures and ladder-like assemblies. The molecular structure of a cobalt-containing solid derived from BTC has been determined, revealing a tightly held 3-D network . In another study, BTC was cocrystallized with 1,3,5-trihydroxybenzene to form a non-interpenetrating planar mosaic motif . The phosphonic acid analogue of BTC forms a supramolecular ladder structure characterized by strong hydrogen bonds and π-stacking .

Chemical Reactions Analysis

BTC and its derivatives participate in various chemical reactions, primarily involving the formation of coordination complexes with metal ions. These reactions often result in the formation of porous materials that can bind water or other molecules reversibly . The inclusion of ammonia into the porous solid derived from BTC has been demonstrated, indicating the potential for gas storage applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTC-based compounds are influenced by their molecular structure and the nature of their substituents. For example, the porous solid formed from the reaction of BTC with metal ions can reversibly bind water, suggesting applications in molecular sieves or zeolites . The carboxylic acid derivatives of BTA tend to form gels, while the ester derivatives form crystalline phases with associated thermotropic phase transitions . The antimicrobial activities of copper complexes with BTC have also been evaluated, with some complexes showing the ability to inhibit the growth of Staphylococcus strains .

Scientific Research Applications

1. Nucleating Agent in Isotactic Polypropylene (iPP) Production

  • Application Summary: 1,3,5-Benzenetricarboxylic acid tris (phenylamide), also known as BTA-93, has been synthesized and proven to be a highly efficient α-crystalline nucleating agent. It’s used in the investigation of crystallization and melting behaviors of nucleated isotactic polypropylene (iPP) by differential scanning calorimetry .
  • Methods of Application: The optimum addition amount of BTA-93 in iPP was found to be 0.07 wt%. At this low addition amount, the crystallization peak temperature of iPP was increased from 119.3 °C of neat iPP to 126 °C .
  • Results: The nucleation effect was comparable to that of a highly effective commercial nucleating agent disodium bicyclo [2.2.1] heptane dicarboxylate (HPN-68) at an addition amount of 0.2 wt% .

2. Preparation of Plastics, Man-Made Fiber, Water Soluble Alkyl Resin, Plasticizer, and Medicament Intermediate

  • Application Summary: 1,3,5-Benzenetricarboxylic acid is used for the preparation of plastic, man-made fiber, water soluble alkyl resin, plasticizer, and medicament intermediate .
  • Results: The outcomes of these applications are the production of various materials such as plastics, fibers, resins, plasticizers, and pharmaceutical intermediates .

3. Formation of Water-Based Gel

  • Application Summary: Trimesic acid can be combined with para-hydroxypyridine to make a water-based gel .
  • Results: The resulting gel is stable up to 95 °C .

4. Photocatalytic Degradation of Rhodamine B Dye in Water

  • Application Summary: The Cu (II) metal–organic frameworks (MOFs) based on 1,3,5-benzenetricarboxylic acid (Cu 3 (BTC) 2) was synthesized by the hydrothermal method. The synthesized Cu 3 (BTC) 2 exhibited pyramid-shaped morphology and showing an average specific area of 32.16 m 2 g −1. The photocatalytic activity of Cu 3 (BTC) 2 was examined on Rhodamine B (RhB) degradation under visible light irradiation .
  • Methods of Application: The Cu 3 (BTC) 2 photocatalysts were characterized using Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), field emission scanning electron microscopy-energy-dispersive X-ray spectroscopy (FESEM-EDX), UV–Vis diffusive reflectance spectra, and Brunauer–Emmett–Teller (BET) .
  • Results: The outcomes displayed exceedingly enhanced photocatalytic activity under visible light. In addition, its recyclability was also confirmed for multiple cycles .

5. Formation of Hydrogen-Bonded Hydrated Network

  • Application Summary: Trimesic acid crystallizes from water to form a hydrogen-bonded hydrated network with wide unidimensional empty channels .
  • Results: The resulting hydrated network has wide unidimensional empty channels .

6. Photocatalytic Degradation of Water Contaminants

  • Application Summary: The Cu (II) metal–organic frameworks (MOFs) based on 1,3,5-benzenetricarboxylic acid (Cu 3 (BTC) 2) was synthesized by the hydrothermal method. The synthesized Cu 3 (BTC) 2 exhibited pyramid-shaped morphology and showing an average specific area of 32.16 m 2 g −1. The photocatalytic activity of Cu 3 (BTC) 2 was examined on Rhodamine B (RhB) degradation under visible light irradiation .
  • Methods of Application: The Cu 3 (BTC) 2 photocatalysts were characterized using Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), field emission scanning electron microscopy-energy-dispersive X-ray spectroscopy (FESEM-EDX), UV–Vis diffusive reflectance spectra, and Brunauer–Emmett–Teller (BET) .
  • Results: The outcomes displayed exceedingly enhanced photocatalytic activity under visible light. In addition, its recyclability was also confirmed for multiple cycles .

Safety And Hazards

1,3,5-Benzenetricarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Nanocellulose for Sustainable Water Purification discusses the potential of 1,3,5-benzenetricarboxylic acid in the field of water purification . The review covers substantial discussions based on evaluative judgments of the recent literature and technical advancements in the fields of coagulation/flocculation, adsorption, photocatalysis, and membrane filtration for water decontamination .

properties

IUPAC Name

benzene-1,3,5-tricarboxylic acid
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InChI

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
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InChI Key

QMKYBPDZANOJGF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C9H6O6
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DSSTOX Substance ID

DTXSID8021488
Record name 1,3,5-Benzenetricarboxylic acid
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Molecular Weight

210.14 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,3,5-Benzenetricarboxylic acid
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Vapor Pressure

0.00000003 [mmHg]
Record name 1,3,5-Benzenetricarboxylic acid
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Product Name

1,3,5-Benzenetricarboxylic acid

CAS RN

554-95-0
Record name 1,3,5-Benzenetricarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,380
Citations
L Feng, Q Wang, X Li - Journal of Chemical & Engineering Data, 2008 - ACS Publications
Using the static analytical method, the solubilities of 1,3,5-benzenetricarboxylic acid and 1,3-benzenedicarboxylic acid in binary acetic acid (2) + water (3) solvent mixtures have been …
Number of citations: 15 pubs.acs.org
OM Yaghi, H Li, TL Groy - Journal of the American Chemical …, 1996 - ACS Publications
The reaction of M(II) acetate hydrate (M = Co, Ni, and Zn) with 1,3,5-benzenetricarboxylic (BTC) acid yields a material formulated as M 3 (BTC) 2 ·12H 2 O. These compounds are …
Number of citations: 938 pubs.acs.org
D Zhang, Q Xu - Journal of Chemical & Engineering Data, 2016 - ACS Publications
The solubility of 1,3,5-benzenetricarboxylic acid in pure water, isopropyl alcohol, isobutyl alcohol, methanol, ethanol, and ethylene glycol were measured at the temperature range from …
Number of citations: 10 pubs.acs.org
S Saheli, A Rezvani - Journal of Molecular Structure, 2017 - Elsevier
A new metal-organic framework (MOF) formulated as [Ni(H 2 btc)(OH)(H 2 O) 2 ] (1) (H 3 btc = 1,3,5-benzenetricarboxylic acid) was synthesized using the hydrothermal technique. The …
Number of citations: 24 www.sciencedirect.com
H Wang, H Han, Z Ma - Bioelectrochemistry, 2017 - Elsevier
In this work, a new conductive hydrogel was prepared by a simple cross-linking coordination method using 1,3,5-benzenetricarboxylic acid as the ligand and Fe 3 + as the metal ion. …
Number of citations: 42 www.sciencedirect.com
FK Wang, SY Yang, HZ Dong - Journal of Molecular Structure, 2021 - Elsevier
Three Zinc(Ⅱ) coordination polymers with 1,3,5-benzenetricarboxylic acid (H 3 btc) were synthetized by solvothermal method in N,N-dimethylacetamide (DMA), or mixed solvents DMA/…
Number of citations: 13 www.sciencedirect.com
W Zhang, S Bruda, CP Landee, JL Parent… - Inorganica chimica …, 2003 - Elsevier
Treatment of the potassium salt of 1,3,5-benzenetricarboxylic acid with transition metal ions in aqueous solution produced a series of coordination complexes. Reaction of Ni(ClO 4 ) 2 ·…
Number of citations: 43 www.sciencedirect.com
MZ Iqbal, U Aziz, R Zahid, SM Wabaidur… - Materials Chemistry and …, 2023 - Elsevier
High specific capacity, long-term cyclic stability, excellent energy densities, and rapid charging discharging rates are among few of crucial characteristics for energy storing devices to …
Number of citations: 0 www.sciencedirect.com
G Zhao, Q Liu, N Tian, L Yu, W Dai - Energy & Fuels, 2018 - ACS Publications
To construct more desirable adsorption affinity between the current metal–organic frameworks and benzothiophene (BT), a novel desulfurizer (V/Cu–BTC, where BTC represents 1,3,5-…
Number of citations: 33 pubs.acs.org
Y Zhang, H Chen - Colloid and Polymer Science, 2014 - Springer
Amide derivatives of 1,3,5-benzenetricarboxylic acid are a type of novel nucleating agents for isotactic polypropylene (iPP). Effects of nucleating agent 1,3,5-benzenetricarboxylic acid …
Number of citations: 23 link.springer.com

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